2-Amino-N-benzyl-3-methylbutanamide hydrochloride
Overview
Description
“2-Amino-N-benzyl-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is structurally related to functionalized amino acids (FAAs) but differs by the absence of the terminal N-acetyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenyl magnesium bromide with the Weinreb amide of N-Boc-Lvaline in THF . The crude product is then purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of “2-Amino-N-benzyl-3-methylbutanamide hydrochloride” is characterized by a hydrocarbon moiety at the C (2)-carbon . The structure-activity relationships (SARs) of this compound and FAAs diverge at the terminal amide site .Chemical Reactions Analysis
The anticonvulsant activities of this compound are sensitive to substituents at the 4’-N’-benzylamide site . Electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity .Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
2-Amino-N-benzyl-3-methylbutanamide hydrochloride has been studied for its anticonvulsant activities, which are sensitive to substituents at the 4'-N'-benzylamide site. It's been found that electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity. Notably, incorporating certain groups can improve the anticonvulsant activity, surpassing that of conventional treatments like phenytoin (King et al., 2011).
Structural Parameters Influencing Anticonvulsant Activity
Further research into the structural aspects of 2-Amino-N-benzyl-3-methylbutanamide hydrochloride revealed that its anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. These findings suggest that the compound and its derivatives function through different mechanisms compared to other similar classes (King et al., 2011).
Application in Radiopharmaceuticals
This compound has been used as a matrix metalloproteinase inhibitor in radiopharmaceuticals. Specifically, it's been applied in the synthesis of radiolabeled inhibitors for PET studies, indicating its potential in diagnostic imaging and therapeutic monitoring (Wagner et al., 2011).
Antimicrobial Properties
Some derivatives of 2-Amino-N-benzyl-3-methylbutanamide hydrochloride have shown antimicrobial activities. For example, certain carbamoyl-containing derivatives demonstrated notable effectiveness against various pathogenic microbes, highlighting its potential in developing new antimicrobial agents (Tlekhusezh et al., 1999).
Potential in Cancer Research
The compound's derivatives have been explored in cancer research, particularly as inhibitors in the study of protease complexes related to viruses like Zika. This suggests its potential utility in the development of antiviral therapies and cancer treatment strategies (Singh et al., 2017).
Future Directions
properties
IUPAC Name |
2-amino-N-benzyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOKZEZGHHOPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-benzyl-3-methylbutanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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